molecular formula C17H19N3O2S B2533719 N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-81-5

N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2533719
CAS No.: 477855-81-5
M. Wt: 329.42
InChI Key: OFPNXRYXLDNXOP-UHFFFAOYSA-N
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Description

"N'-(2,2-Dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide" is a heterocyclic compound featuring a thienoindole core fused with a carbohydrazide moiety modified by a 2,2-dimethylpropanoyl (pivaloyl) group. This article focuses on comparing this compound with its closest analogs, emphasizing molecular features, physicochemical properties, and synthetic accessibility.

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-17(2,3)16(22)19-18-14(21)13-9-11-10-7-5-6-8-12(10)20(4)15(11)23-13/h5-9H,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPNXRYXLDNXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the initial formation of the thieno[2,3-b]indole core through cyclization reactions. This can be achieved by reacting 2-aminothiophene with an appropriate aldehyde or ketone under acidic conditions to form the indole ring . The resulting intermediate is then subjected to further functionalization to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, such as transition metal catalysts, to facilitate the cyclization and functionalization steps. Additionally, continuous flow reactors may be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound along with related derivatives. The results indicated that certain derivatives showed diameter of inhibition zone (DIZ) values ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis. These findings suggest that modifications to the molecular structure can enhance antimicrobial potency .

Pathogen DIZ (mm) Compound
Staphylococcus aureus21This compound
Bacillus subtilis22This compound

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies revealed that the compound has a favorable binding energy range of -5.8 to -8.2 kcal/mol when interacting with specific proteins involved in bacterial regulation.

Insights from Docking Studies

The compound was shown to interact effectively with the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, indicating its potential role in developing new antibacterial agents targeting resistant strains . The structural analysis provided insights into how modifications could improve binding affinity and specificity.

Potential Therapeutic Uses

Beyond its antimicrobial properties, this compound is being explored for other therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The carbohydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The pivaloyl-substituted compound (368.47 g/mol) is lighter than the 3-chlorobenzoyl analog (383.86 g/mol) due to the latter’s halogenated aryl group. The sulfonohydrazide derivative (399.49 g/mol) has the highest molecular weight due to the sulfonyl group’s added mass . The 2-thienylacetyl analog (369.47 g/mol) demonstrates that sulfur-containing substituents marginally increase weight compared to aliphatic acyl groups like chloroacetyl (321.78 g/mol) .

Physicochemical Properties: The sulfonohydrazide analog exhibits a higher predicted density (1.45 g/cm³) and pKa (7.31), suggesting enhanced solubility in polar solvents compared to acylated derivatives . Chlorinated or sulfonated groups likely improve metabolic stability but may reduce membrane permeability due to increased polarity .

Synthetic Accessibility: Arylacetylene annulation reactions (e.g., para-substituted phenylacetylenes) yield thienoindole intermediates in 31–82% yields, with steric hindrance (e.g., 2-chlorophenyl) or aliphatic substituents reducing efficiency . Carboxylic acid intermediates, such as ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS 132483-44-4), are common precursors for hydrazide formation via ester hydrolysis and subsequent acylhydrazine coupling .

Functional Group Impact on Bioactivity (Inferred)

While biological data are absent in the evidence, SAR trends from related compounds suggest:

  • Halogenated Acyl Groups : The 3-chlorobenzoyl moiety may enhance binding to hydrophobic enzyme pockets or improve photostability .
  • Sulfonohydrazides: The sulfonyl group’s electron-withdrawing nature could modulate acidity (pKa ~7.31), favoring interactions with basic residues in target proteins .

Biological Activity

N'-(2,2-Dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477855-81-5) is a compound that belongs to the class of thieno[2,3-b]indoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential pharmacological effects and mechanisms of action based on available research.

  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • LogP : 3.2001
  • Polar Surface Area (TPSA) : 63.13 Ų
  • Hydrogen Acceptors : 4
  • Hydrogen Donors : 2
  • Rotatable Bonds : 1

These properties suggest a moderate lipophilicity, which is often associated with good membrane permeability.

Antihistaminic Activity

Research indicates that compounds derived from thieno[2,3-b]indole structures exhibit significant activity at histamine receptors, particularly the H4 receptor. For instance, studies have shown that specific substitutions in the structure can enhance binding affinity and antagonistic activity against the H4 receptor, which is implicated in inflammatory responses and allergic reactions .

Cytotoxicity and Anticancer Potential

The thieno[2,3-b]indole scaffold has been associated with anticancer activities in several studies. For example, derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific role of this compound in these pathways remains to be thoroughly investigated but warrants attention given the structural similarities to other active compounds.

Case Study 1: Histamine H4 Receptor Antagonism

In a study evaluating various indole derivatives for their action on the H4 receptor, it was found that modifications at the 4 and 5 positions of the indole ring significantly increased binding affinity. Although this compound was not directly tested in this context, its structural analogs exhibited promising results that suggest similar potential .

Case Study 2: Antimicrobial Evaluation

A comparative study on various thieno[2,3-b]indole derivatives demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted how structural variations influenced antimicrobial potency. While direct results for this compound were not provided, the findings imply that this compound could possess similar properties pending empirical validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide?

  • Methodology : The compound can be synthesized via condensation reactions between substituted indole or thienoindole precursors and acylhydrazides. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or thioureas in acetic acid under reflux (3–5 hours) is a validated approach, as demonstrated in analogous indole-carbohydrazide syntheses . Modifications to the acylating agent (e.g., 2,2-dimethylpropanoyl chloride) and protecting group strategies for the thienoindole core may be required to achieve the target structure.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Multi-spectral characterization is critical:

  • 1H/13C NMR : Analyze chemical shifts for the thienoindole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and hydrazide NH signals (δ 9.0–11.0 ppm). Compare with analogous compounds, such as (E)-N'-(2,4-dihydroxybenzylidene)-1H-indole-2-carbohydrazide derivatives, where NH protons resonate at δ 10.4–11.8 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH vibrations (~3200–3350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns against calculated values .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions (DFT calculations) and experimental results be resolved for this compound?

  • Methodology :

  • Solvent and Tautomerism : Probe solvent effects (e.g., DMSO vs. CDCl3) on tautomeric equilibria, as hydrazide NH groups may exhibit dynamic exchange broadening. Use variable-temperature NMR to stabilize conformers .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as done for related (2Z)-N-(2-chlorobenzyl)hydrazinecarbothioamide derivatives, which revealed planar configurations of the hydrazine moiety .
  • DFT Refinement : Recalculate chemical shifts using advanced solvent models (e.g., COSMO) and hybrid functionals (e.g., B3LYP-D3) to improve agreement with experimental data .

Q. What strategies optimize reaction yields when synthesizing thienoindole carbohydrazide derivatives with bulky substituents (e.g., 2,2-dimethylpropanoyl)?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) and improve yields by enhancing reagent interaction, as shown in indole-thiazolone condensations .
  • Catalytic Additives : Introduce mild acids (e.g., NaOAc in AcOH) to accelerate imine formation, a rate-limiting step in hydrazide syntheses .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., indole NH with tert-butoxycarbonyl groups) to prevent side reactions during acylation .

Q. How do electronic effects of substituents on the thienoindole core influence physicochemical properties like solubility and pKa?

  • Methodology :

  • Solubility Profiling : Use shake-flask methods with HPLC quantification to measure solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents. Compare with structurally similar N-(2,2-dimethylpropanoyl)-N'-p-toluenesulfonylhydrazine, which exhibits low surface activity in alkaline media .
  • Potentiometric Titration : Determine pKa values via pH-metric titration (e.g., in 0.1 M KCl). For example, acylhydrazines often show two dissociation constants (pKa1 ~8–9 for NH deprotonation; pKa2 ~13 for enolate formation) .
  • DFT Calculations : Correlate substituent Hammett constants (σ) with experimental pKa trends to predict electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies for structurally analogous carbohydrazides?

  • Methodology :

  • Structural Validation : Re-examine reported compounds for regioisomeric impurities (e.g., via 2D NMR or single-crystal XRD) .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell line passage number. For example, anti-oxidant assays for indole-carbohydrazides are highly sensitive to solvent artifacts .
  • Meta-Analysis : Compare EC50/IC50 values across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Experimental Design for Functional Studies

Q. What in vitro assays are suitable for probing the anti-oxidant potential of this compound?

  • Methodology :

  • DPPH/ABTS Radical Scavenging : Quantify IC50 values via UV-Vis kinetics (λ = 517 nm for DPPH), referencing (E)-N'-(2,4-dihydroxybenzylidene)-1H-indole-2-carbohydrazide derivatives, which showed IC50 = 12–45 μM .
  • ROS Inhibition : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., RAW 264.7 macrophages) under oxidative stress (H2O2 or LPS induction) .
  • Structure-Activity Relationships (SAR) : Introduce electron-donating groups (e.g., -OCH3) to the thienoindole core to enhance radical stabilization, as demonstrated in phenolic indole-carbohydrazides .

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